molecular formula C5H11NO2 B8063944 [(3R)-3-aminooxolan-3-yl]methanol

[(3R)-3-aminooxolan-3-yl]methanol

Cat. No.: B8063944
M. Wt: 117.15 g/mol
InChI Key: OJPSWNKHXFWIQJ-RXMQYKEDSA-N
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Description

[(3R)-3-aminooxolan-3-yl]methanol is a chiral aminotetrahydrofuran derivative with a primary amine and hydroxymethyl group at the 3-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₅H₁₁NO₂, and it serves as a versatile building block in pharmaceutical and organic synthesis. The (3R) stereochemistry enhances its utility in asymmetric synthesis, particularly for designing enantioselective catalysts or bioactive molecules.

Properties

IUPAC Name

[(3R)-3-aminooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPSWNKHXFWIQJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares [(3R)-3-aminooxolan-3-yl]methanol with key analogs, highlighting substituent effects on properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[(3R)-3-aminooxolan-3-yl]methanol -NH₂ C₅H₁₁NO₂ ~117.16 Chiral intermediate, high nucleophilicity for coupling reactions. Potential use in peptide mimetics.
[3-(benzylamino)oxolan-3-yl]methanol -NHCH₂C₆H₅ C₁₂H₁₇NO₂ 207.27 Increased lipophilicity (logP ~1.2) due to benzyl group; suited for blood-brain barrier penetration in CNS drug candidates.
[3-(methylamino)oxolan-3-yl]methanol -NHCH₃ C₆H₁₃NO₂ 131.17 Reduced basicity (pKa ~9.5 vs. ~10.2 for primary amine); altered solubility in polar solvents.
(3-fluorooxolan-3-yl)methanol -F C₅H₉FO₂ 120.12 Enhanced metabolic stability; electronegative fluorine improves oxidative resistance. Used in agrochemicals.
[(3R,4S)-3-Fluorooxan-4-yl]methanol -F (3R,4S) C₆H₁₁FO₂ 134.15 High enantiomeric purity (≥95%); applications in fluorinated polymers and material science.

Stereochemical and Purity Considerations

  • Stereochemistry: The (3R) configuration of the target compound distinguishes it from racemic mixtures or other stereoisomers like [(3R,4S)-3-Fluorooxan-4-yl]methanol, where fluorine and hydroxymethyl groups occupy distinct axial/equatorial positions .
  • Purity: (3-Aminooxolan-3-yl)methanol (non-chiral) is synthesized at 97% purity, but enantiomerically pure (3R) variants may require advanced chiral resolution techniques .

Pharmaceutical Relevance

  • Primary Amine Utility: The -NH₂ group in [(3R)-3-aminooxolan-3-yl]methanol enables facile conjugation with carboxylic acids or carbonyl groups, making it valuable for prodrug synthesis .
  • Fluorinated Analogs: (3-fluorooxolan-3-yl)methanol’s metabolic stability is leveraged in prolonged-action agrochemicals, while [(3R,4S)-3-Fluorooxan-4-yl]methanol’s rigidity aids in designing bioactive conformers .

Material Science

  • Chiral Building Blocks: The (3R) configuration is critical for synthesizing enantiopure ligands in asymmetric catalysis. For example, [(3R)-3-aminooxolan-3-yl]methanol could anchor transition metals in coordination polymers .

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